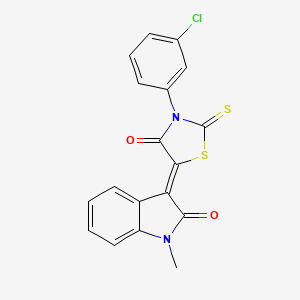
(Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one” is a chemical compound with the molecular formula C18H11ClN2O2S2 and a molecular weight of 386.871. It’s not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information about the synthesis of this compound. It’s possible that the synthesis process is proprietary or not publicly available.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H11ClN2O2S2. However, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure.Chemical Reactions Analysis
Again, without specific studies or papers, it’s challenging to provide an analysis of the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Some properties, such as its melting point, boiling point, and solubility, are not available from the current information.Scientific Research Applications
Antimicrobial Activity
- A series of novel compounds, including derivatives of 2-thioxothiazolidin-4-one, have been synthesized and demonstrated in vitro antibacterial and antifungal activities against various strains of bacteria and fungi. These compounds have shown variable and modest activities against investigated strains, suggesting their potential application in combating microbial infections (B'Bhatt & Sharma, 2017).
- Another study explored the antimicrobial potential of rhodanine-3-acetic acid derivatives, revealing significant activity against mycobacteria, including Mycobacterium tuberculosis. These findings indicate the therapeutic potential of these compounds in treating tuberculosis and other mycobacterial infections (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Activity
- Research into thioxothiazolidin-4-one derivatives has shown promising results in anticancer therapy, with some compounds exhibiting significant inhibition of tumor growth and tumor-induced angiogenesis in a mouse model. These findings highlight the potential of thioxothiazolidin-4-one derivatives as candidates for anticancer therapy (Chandrappa et al., 2010).
- Another study focusing on the synthesis and evaluation of anticancer activities of 4-thiazolidinones containing a benzothiazole moiety found several compounds with potent activity against various cancer cell lines, including leukemia, melanoma, and lung cancer. These results suggest the therapeutic potential of these compounds in cancer treatment (Havrylyuk et al., 2010).
Anti-inflammatory Activity
- A novel series of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The study revealed that all the compounds showed promising anti-inflammatory activity, underscoring their potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose risks if improperly handled1. Always follow appropriate safety protocols when working with research chemicals.
Future Directions
The future directions for research on this compound would depend on its potential applications. Given its current status as a research chemical, it may be the subject of future studies to determine its properties and potential uses.
Please note that this is a general analysis based on the limited information available. For a more comprehensive and accurate analysis, more detailed and specific information would be needed. Always consult with a qualified professional or trusted source when dealing with unfamiliar substances.
properties
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S2/c1-20-13-8-3-2-7-12(13)14(16(20)22)15-17(23)21(18(24)25-15)11-6-4-5-10(19)9-11/h2-9H,1H3/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFELWLRXGAQDGI-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


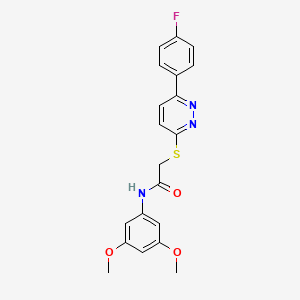
![Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate](/img/structure/B2733833.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2733834.png)
![2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2733839.png)
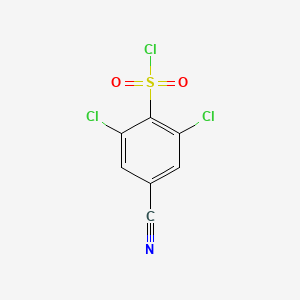
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea](/img/structure/B2733841.png)
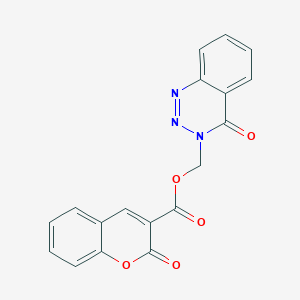
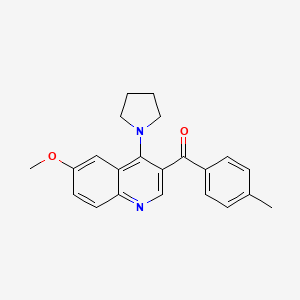
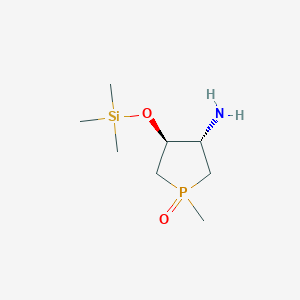
![2,6-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733847.png)
![N-(2,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2733850.png)
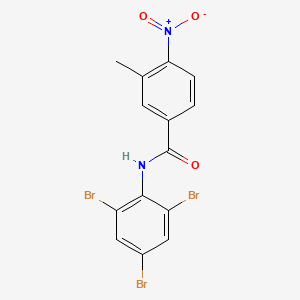
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)